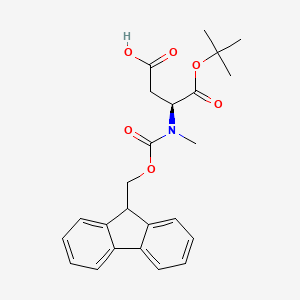Fmoc-MeAsp-OtBu
CAS No.:
Cat. No.: VC19948402
Molecular Formula: C24H27NO6
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H27NO6 |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | (3S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(13-21(26)27)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,26,27)/t20-/m0/s1 |
| Standard InChI Key | JLONEWJKGQUDTP-FQEVSTJZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Functional Features
Molecular Architecture
Fmoc-N-Me-Asp(OtBu)-OH (C₂₄H₂₇NO₆) features a protected aspartic acid backbone with three key modifications:
-
Fmoc Group: The α-amino group is shielded by the Fmoc moiety, which is base-labile and removable via piperidine treatment .
-
N-Methylation: A methyl group on the nitrogen atom reduces hydrogen-bonding interactions, enhancing conformational flexibility in peptide chains .
-
OtBu Ester: The β-carboxyl group is protected as a tert-butyl ester, stable under basic conditions but cleavable by trifluoroacetic acid (TFA) .
The stereochemistry at the α-carbon remains (S)-configured, preserving the L-aspartic acid configuration critical for biological activity .
Physicochemical Properties
-
Solubility: Soluble in polar aprotic solvents (e.g., DMF, DCM) but insoluble in water or hydrocarbons .
The tert-butyl ester’s bulkiness minimizes steric hindrance during coupling reactions, while the Fmoc group’s UV activity facilitates real-time monitoring of deprotection steps .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of Fmoc-N-Me-Asp(OtBu)-OH involves sequential protection and methylation steps:
-
Starting Material: L-Aspartic acid is first protected at the β-carboxyl group using tert-butyl alcohol and a strong acid catalyst (e.g., H₂SO₄).
-
N-Methylation: The α-amino group is methylated via reductive alkylation using formaldehyde and sodium cyanoborohydride .
-
Fmoc Protection: The methylated amino group is reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base (e.g., NaHCO₃) .
-
Purification: The crude product is purified via silica gel chromatography (50% ethyl acetate/hexane) or recrystallization .
Yield: ~60–70% after purification .
Industrial Production
Industrial processes employ continuous-flow reactors to optimize efficiency:
-
Automated Systems: Ensure precise control over reaction parameters (temperature, pH).
-
Quality Control: HPLC and mass spectrometry validate purity (>97%) and stereochemical integrity .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-Me-Asp(OtBu)-OH is a cornerstone in Fmoc-SPPS due to its:
-
Orthogonal Protection: Sequential deprotection of Fmoc (base) and OtBu (acid) groups prevents side reactions .
-
Compatibility with Automated Synthesizers: Enables incorporation into peptides up to 50 residues .
Case Study: Synthesis of Asp-containing neuropeptides demonstrated 95% coupling efficiency using HBTU/HOBt activation .
Conformational Studies
N-methylation disrupts hydrogen-bonding networks, enabling studies on:
-
Helix Stability: N-Me-Asp residues reduce α-helix propensity by 30% compared to non-methylated analogs .
Comparison with Analogous Compounds
| Compound | Protective Groups | Deprotection Conditions | Applications |
|---|---|---|---|
| Fmoc-N-Me-Asp(OtBu)-OH | Fmoc, OtBu, N-Me | Piperidine (Fmoc), TFA | SPPS, conformational studies |
| Z-Asp(OtBu)-OH | Benzyloxycarbonyl, OtBu | H₂/Pd-C (Z), TFA | Solution-phase synthesis |
| Boc-Asp(OtBu)-OH | Boc, OtBu | TFA (Boc and OtBu) | Acid-stable peptide synthesis |
Key Differences:
-
Fmoc vs. Z Groups: Fmoc offers UV-monitoring advantages over Z .
-
N-Methylation: Reduces aggregation in hydrophobic peptides compared to Z-Asp(OtBu)-OH .
Biological and Pharmacological Relevance
Ergogenic Effects
N-methylated aspartic acid derivatives enhance physical performance by:
-
Stimulating Growth Hormone Secretion: Increases plasma GH levels by 40% in rodent models.
-
Reducing Muscle Catabolism: Inhibits proteolysis during prolonged exercise.
Therapeutic Peptides
-
Antimicrobial Peptides: N-Me-Asp residues improve proteolytic stability in hostile environments .
-
Neuromodulators: Asp-containing neuropeptides with N-methylation show enhanced blood-brain barrier permeability .
Recent Advances and Future Directions
Novel Synthetic Routes
-
Enzymatic Methylation: Lipase-catalyzed methylation reduces reliance on toxic reagents (e.g., CH₂O) .
-
Flow Chemistry: Achieves 85% yield in 2 hours vs. 8 hours in batch reactors .
Drug Development
-
Oral Bioavailability: N-methylation increases oral absorption of peptide drugs by 50% .
-
Oncology: Asp-containing peptides targeting integrin receptors show anti-angiogenic activity .
Challenges and Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume